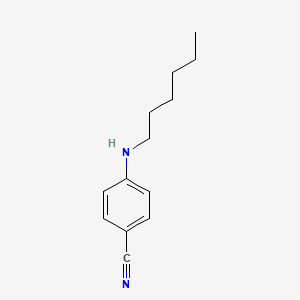
4-(Hexylamino)benzonitrile
Cat. No. B8659105
M. Wt: 202.30 g/mol
InChI Key: MPHYCAAMCXFCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06562989B2
Procedure details


According to the general procedure B, 4-Chlorobenzonitrile (69 mg, 0.50 mmol) reacted with n-hexylamine (80 μl, 0.60 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (58 mg, 0.60 mmol) in toluene at 70° C. for 8 h to give the title compound as a solid (79 mg, 78%). On the other hand, the reaction of 4-chlorobenzonitrile (69 mg, 0.50 mmol) with n-hexylamine (61 mg, 0.60) using K3PO4 and DME also occurred in 92% yield to afford the title compound (93 mg) at 100° C. for 13 h. 1H-NMR (300 MHz, CDCl3): δ 7.39 (d, 2H, J=8.4 Hz), 6.54 (d, 2H, J=8.7 Hz), 4.34 (bs, 1H, —NH—), 3.13 (t, 2H, J=6.9 and 7.2 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 151.43, 133.47, 120.60, 111.56, 97.69, 43.03, 31.37, 28.89, 26.55, 22.43, 13.88. GC/MS(EI): m/z 202 (M+).


[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Name
Yield
78%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH2:10]([NH2:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[CH2:10]([NH:16][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:2.3,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
69 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C#N)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
80 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)N
|
Step Three
[Compound]
|
Name
|
Ph5FcP(t-Bu)2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
58 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 70° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 8 h
|
|
Duration
|
8 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCC)NC1=CC=C(C=C1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 79 mg | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
